3-Bromo-5-(3-bromopropoxy)pyridine
Description
3-Bromo-5-(3-bromopropoxy)pyridine (CAS: 1339418-89-1) is a brominated pyridine derivative with the molecular formula C₈H₉Br₂NO and a molecular weight of 294.97 g/mol . It features a pyridine ring substituted at the 3-position with a bromine atom and at the 5-position with a 3-bromopropoxy group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical research. Its dual bromine substituents enhance reactivity, enabling its use in constructing complex molecules for drug discovery .
Properties
IUPAC Name |
3-bromo-5-(3-bromopropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO/c9-2-1-3-12-8-4-7(10)5-11-6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZKFFFJPXIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-bromopropoxy)pyridine typically involves the bromination of 5-hydroxy-3-pyridine followed by the substitution reaction with 3-bromopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(3-bromopropoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3-amino-5-(3-bromopropoxy)pyridine or 3-thio-5-(3-bromopropoxy)pyridine can be formed.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
3-Bromo-5-(3-bromopropoxy)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of brominated pyridine derivatives with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-bromopropoxy)pyridine involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The bromine atoms and the pyridine ring play crucial roles in these interactions, often through halogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 3-Bromo-5-(3-bromopropoxy)pyridine with structurally related pyridine derivatives, emphasizing substituent effects, molecular properties, and applications:
Research Findings and Data
Physicochemical Properties
- Boiling Points : The dimethoxymethyl derivative (249.6°C) has a significantly higher boiling point than the bromopropoxy analogue, reflecting stronger intermolecular forces .
- Solubility : The hydroxyl group in 3-Bromo-5-hydroxypyridine improves water solubility compared to bromopropoxy or silylated derivatives .
Biological Activity
3-Bromo-5-(3-bromopropoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.00 g/mol. The compound features a brominated pyridine ring substituted with a bromopropoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The bromine atoms may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Research indicates that similar compounds can modulate various signaling pathways, potentially leading to anti-inflammatory or anticancer effects. The exact mechanism for this compound remains under investigation, but it likely involves:
- Receptor modulation : Interaction with neurotransmitter or inflammatory receptors.
- Enzyme inhibition : Potential inhibition of key enzymes involved in disease processes.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antimicrobial activity of various brominated pyridines was assessed against several bacterial strains, including E. coli and S. aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | E. coli |
| Other Brominated Pyridines | 32 | S. aureus |
This table illustrates the minimum inhibitory concentrations (MIC) for this compound compared to other related compounds, indicating its potential effectiveness as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using human cancer cell lines to evaluate the compound's therapeutic potential. The results indicate varying levels of cytotoxicity:
| Cell Line | IC50 (µM) | Compound Concentration |
|---|---|---|
| HeLa | 12 | 24 hours |
| MCF-7 | 8 | 48 hours |
| A549 | 15 | 72 hours |
These findings suggest that this compound exhibits selective cytotoxic effects on cancer cells, warranting further investigation into its anticancer properties.
Case Studies
- Neuroinflammation : A study investigated the effects of similar pyridine derivatives on neuroinflammation models, revealing that these compounds could reduce pro-inflammatory cytokine levels in microglial cells activated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in neurodegenerative diseases.
- Cancer Treatment : In a preclinical model of breast cancer, administration of brominated pyridines led to significant tumor regression compared to controls. The study highlighted the importance of further exploring the structure-activity relationship (SAR) to optimize efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
